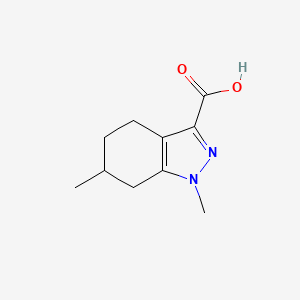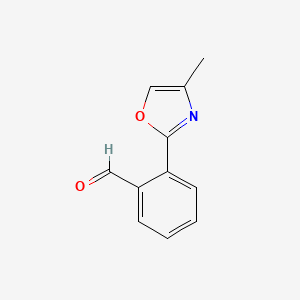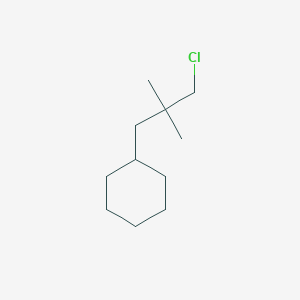
(3-Chloro-2,2-dimethylpropyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H21Cl. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-2,2-dimethylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2,2-dimethylpropyl chloride. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed
Substitution: Formation of (2,2-dimethylpropyl)cyclohexanol or (2,2-dimethylpropyl)cyclohexylamine.
Oxidation: Formation of (2,2-dimethylpropyl)cyclohexanone.
Reduction: Formation of (2,2-dimethylpropyl)cyclohexane.
科学的研究の応用
(3-Chloro-2,2-dimethylpropyl)cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
(2,2-Dimethylpropyl)cyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
(3-Bromo-2,2-dimethylpropyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
(3-Chloro-2,2-dimethylpropyl)benzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical behavior.
Uniqueness
(3-Chloro-2,2-dimethylpropyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts specific reactivity and allows for diverse chemical transformations. Its cyclohexane ring provides stability and a rigid framework, making it a valuable compound in various chemical and industrial applications.
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
(3-chloro-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
InChIキー |
OXVSBICBXXJGJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
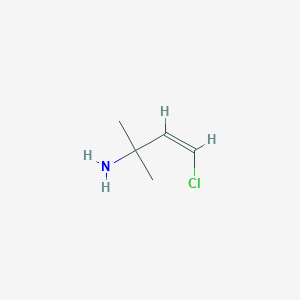
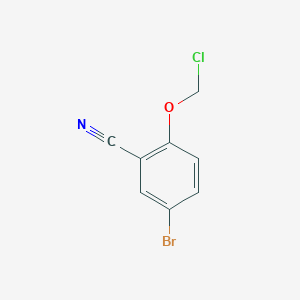
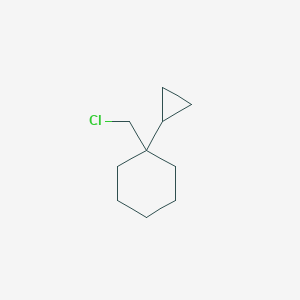


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
